molecular formula C16H15N3O2 B5476356 3-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5476356
M. Wt: 281.31 g/mol
InChI Key: WLWXCCLTVUQSME-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The specific compound you’re asking about, “3-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine”, is a derivative of this class, with a pyridine ring and an isopropoxyphenyl group attached.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives, and new molecules were designed by substituting different substituents .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . The specific structure of “this compound” would include this ring, along with a pyridine ring and an isopropoxyphenyl group.


Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, making them important for molecule planning due to their privileged structure, which has enormous biological potential .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a related compound, 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has a molecular weight of 262.16 .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its biological activity. Some 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial and antifungal activities .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. For example, pyridine, a related compound, is classified as a flammable liquid and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on 1,2,4-oxadiazole derivatives and related compounds could involve the design and synthesis of new molecules with potential biological activities . This could include further studies on their mechanisms of action, as well as investigations into their safety and potential uses in medicine or other fields.

Properties

IUPAC Name

5-(4-propan-2-yloxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(2)20-14-7-5-12(6-8-14)16-18-15(19-21-16)13-4-3-9-17-10-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWXCCLTVUQSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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